molecular formula C13H10INO2 B1392177 2-(3-Iodobenzoyl)-6-methoxypyridine CAS No. 1187167-18-5

2-(3-Iodobenzoyl)-6-methoxypyridine

Cat. No. B1392177
CAS RN: 1187167-18-5
M. Wt: 339.13 g/mol
InChI Key: QOKRNPCURVXYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Iodobenzoyl)-6-methoxypyridine” consists of 10 Carbon atoms, 5 Hydrogen atoms, 1 Iodine atom, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 19 bonds, including 14 non-Hydrogen bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, and 6 aromatic bonds .

Scientific Research Applications

Synthesis of Isoindolin-1-ones

2-(3-Iodobenzoyl)-6-methoxypyridine: is utilized in the palladium-catalyzed synthesis of isoindolin-1-ones. This process involves the carbomethoxy functional group induction, which is a critical step in creating these compounds. Isoindolin-1-ones are important due to their pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation of Cyclic Derivatives of Pentavalent Iodine

The compound serves as a starting material for synthesizing novel cyclic derivatives of pentavalent iodine. These derivatives, such as benziodazole oxides, are explored for their potential use in organic synthesis and medicinal chemistry due to their unique reactivity and stability profiles .

Development of Benziodazole Oxides

Benziodazole oxides, which can be derived from 2-(3-Iodobenzoyl)-6-methoxypyridine , are of interest in the development of new materials and catalysts. Their application extends to the field of organoiodine chemistry, where they are used to facilitate various synthetic transformations .

Pharmaceutical Research

In pharmaceutical research, 2-(3-Iodobenzoyl)-6-methoxypyridine is a valuable intermediate. It can be used to create various biologically active molecules that are being investigated for their therapeutic potential. The iodine moiety in particular is a critical feature for the design of new drugs .

Material Science

This compound’s unique structure makes it suitable for the design and creation of new materials with specific electronic or photonic properties. Its application in material science is being researched, with a focus on developing advanced materials for technology applications .

Analytical Chemistry

2-(3-Iodobenzoyl)-6-methoxypyridine: can also play a role in analytical chemistry as a reagent or a standard for calibrating instruments. Its defined structure and properties make it an excellent candidate for such applications .

properties

IUPAC Name

(3-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKRNPCURVXYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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